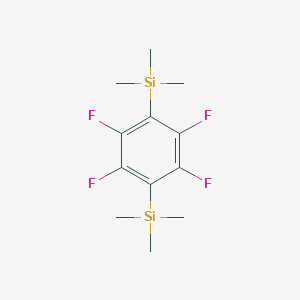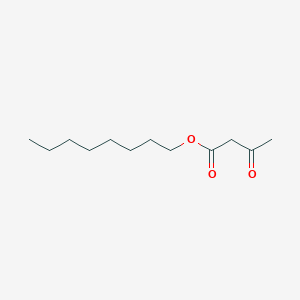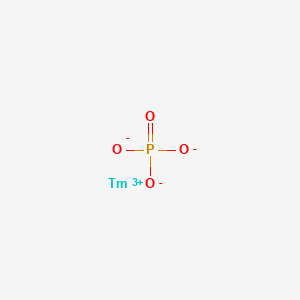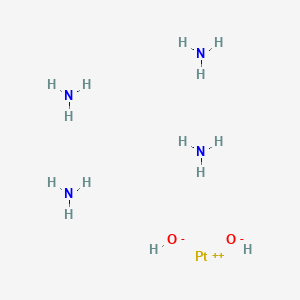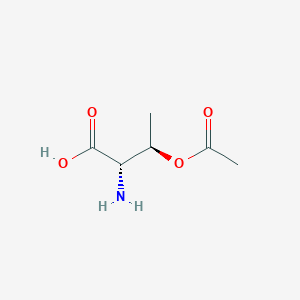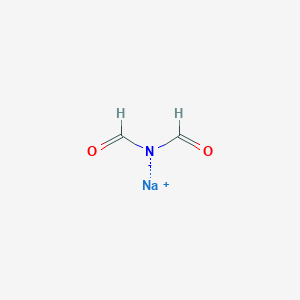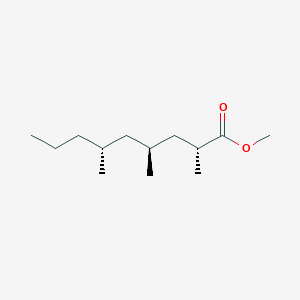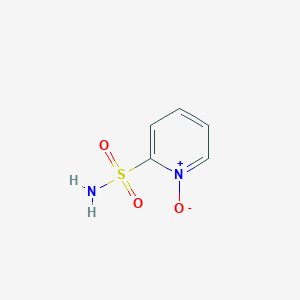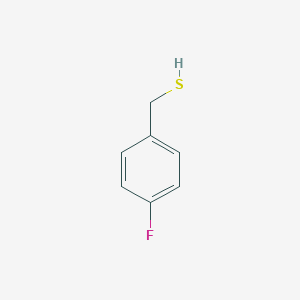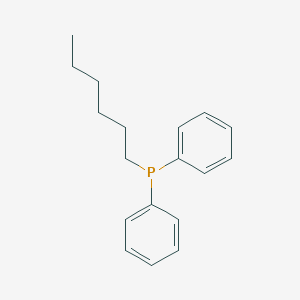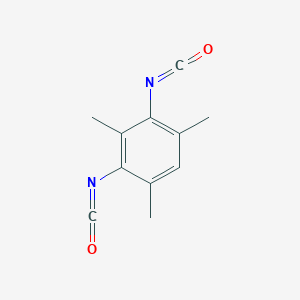
2,4,6-Trimethyl-1,3-phenylene diisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-1,3-phenylene diisocyanate is an organic compound with the molecular formula C11H10N2O2. It is a white crystalline solid that is primarily used as an intermediate in the production of various polymers and coatings. The compound is known for its high reactivity due to the presence of two isocyanate groups, which makes it valuable in industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate can be synthesized from 2,4,6-trimethyl-1,3-phenylenediamine through a reaction with di-tert-butyl dicarbonate. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent the isocyanate groups from reacting with moisture .
Industrial Production Methods: In industrial settings, the compound is produced by phosgenation of 2,4,6-trimethyl-1,3-phenylenediamine. This process involves the reaction of the diamine with phosgene gas in the presence of a solvent like toluene. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and high yield .
化学反応の分析
Types of Reactions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in addition reactions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the polymerization reactions.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
科学的研究の応用
2,4,6-Trimethyl-1,3-phenylene diisocyanate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and advanced materials.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of drug delivery systems and medical coatings.
Industry: The compound is extensively used in the production of polyurethanes, which are utilized in foams, adhesives, sealants, and coatings
作用機序
The reactivity of 2,4,6-Trimethyl-1,3-phenylene diisocyanate is primarily due to the presence of the isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to form the final product. This reactivity makes the compound valuable in the formation of polymers and other materials .
類似化合物との比較
1,3-Diisocyanato-2,4,6-triisopropylbenzene: Similar in structure but with isopropyl groups instead of methyl groups.
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another isomer with similar reactivity but different substitution pattern
Uniqueness: 2,4,6-Trimethyl-1,3-phenylene diisocyanate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other isomers. The presence of three methyl groups enhances its solubility and reactivity, making it particularly useful in the synthesis of specialized polymers and coatings .
特性
IUPAC Name |
2,4-diisocyanato-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(13-6-15)9(3)10(7)12-5-14/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNEGAPNXBADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369891 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-10-7 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
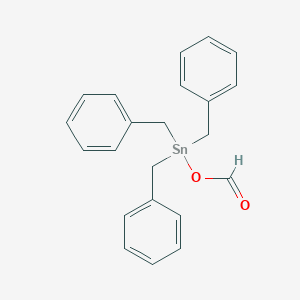
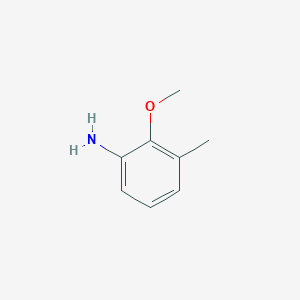
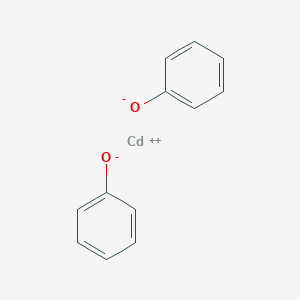
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
